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molecular formula C10H9ClO6S B1364710 1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate CAS No. 29710-58-5

1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate

Cat. No. B1364710
M. Wt: 292.69 g/mol
InChI Key: OLELLCDSABPKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585885B2

Procedure details

Dissolve sodium sulfite (1.7 g, 13.51 mmol) and sodium bicarbonate (1.2 g, 14.19 mmol) in water (10 mL). Add 5-chlorosulfonyl-isophthalic acid dimethyl ester (2.0 g, 6.76 mmol) and ethanol (2 mL). Heat to 50° C. for 2 h, concentrate and dry the solid. Add DMF (40 mL) and iodomethane (4.56 g, 32 mmol) and stir at room temperature for 3 h. Dilute with ethyl acetate, wash with 10% aqueous potassium carbonate, 1 N lithium chloride and saturated aqueous sodium chloride. Dry (magnesium sulfate) and concentrate to give the title compound as a solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4.56 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].[C:7](=O)(O)[O-].[Na+].[CH3:12][O:13][C:14](=[O:29])[C:15]1[CH:24]=[C:23]([S:25](Cl)(=[O:27])=[O:26])[CH:22]=[C:17]([C:18]([O:20][CH3:21])=[O:19])[CH:16]=1.IC>O.C(OCC)(=O)C.CN(C=O)C.C(O)C>[CH3:12][O:13][C:14](=[O:29])[C:15]1[CH:24]=[C:23]([S:25]([CH3:7])(=[O:27])=[O:26])[CH:22]=[C:17]([C:18]([O:20][CH3:21])=[O:19])[CH:16]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)S(=O)(=O)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
4.56 g
Type
reactant
Smiles
IC
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
dry the solid
WASH
Type
WASH
Details
wash with 10% aqueous potassium carbonate, 1 N lithium chloride and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)S(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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